ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE

Catalog No.
S3022568
CAS No.
946217-83-0
M.F
C21H25N7O2
M. Wt
407.478
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-Y...

CAS Number

946217-83-0

Product Name

ETHYL 4-{4-[(2,4-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE

IUPAC Name

ethyl 4-[4-(2,4-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate

Molecular Formula

C21H25N7O2

Molecular Weight

407.478

InChI

InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-6-5-14(2)13-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26)

InChI Key

ONUPIUFODYQSDU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C

solubility

not available

Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a pteridine ring system, an ethyl ester group, and multiple functional groups. The compound's formula can be represented as C17_{17}H22_{22}N4_{4}O2_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The arrangement of these atoms contributes to its distinct chemical and biological properties, making it a subject of interest in pharmacological research.

The chemical reactivity of Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate is influenced by its functional groups. It can undergo various reactions typical for compounds containing pteridine and piperazine moieties:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Aromatic Substitution: The presence of the 2,4-dimethylphenyl group allows for electrophilic aromatic substitution reactions.

The specific outcomes of these reactions depend on the reagents and conditions employed during the processes.

Research indicates that Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate exhibits potential biological activity, particularly in enzyme inhibition and receptor binding. Its structure allows it to interact with various molecular targets in biological pathways, which may lead to therapeutic effects against certain diseases. Notably, studies have shown that modifications in its structure can significantly affect its biological activity.

The synthesis of Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pteridine Ring: Using appropriate precursors to construct the pteridine framework.
  • Introduction of the Piperazine Moiety: This may involve cyclization reactions or coupling strategies.
  • Esterification: The final step usually involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst to form the ethyl ester.

Optimizations for yield and purity are often implemented in industrial production, utilizing advanced techniques such as continuous flow reactors.

Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate has diverse applications across several fields:

  • Pharmaceuticals: Potential use as a drug candidate targeting specific enzymes or receptors.
  • Biochemical Research: Investigating its interactions with biological molecules to understand disease mechanisms.
  • Agricultural Chemistry: Possible applications in developing agrochemicals due to its biological activity.

The compound's unique combination of functional groups enhances its ability to modulate biological activities.

Studies on Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate have focused on its interactions with specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The compound's ability to bind selectively to target proteins may facilitate further research into its pharmacological properties.

Several compounds share structural similarities with Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylateContains a piperidine ringDifferent core structure but similar functional groups
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoateDifferent core structureSimilar functional groups but distinct biological activity

Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate stands out due to its specific pteridine ring system and unique combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds.

XLogP3

2.9

Dates

Last modified: 08-17-2023

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